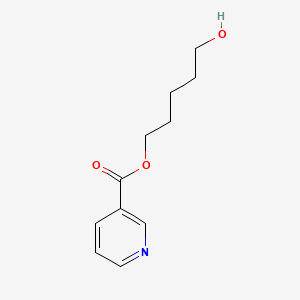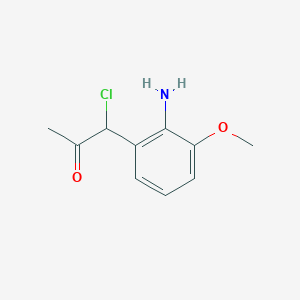
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a suitable pyrazole derivative with a boronic acid reagent. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrazole reacts with a boronic acid or boronate ester under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)amine
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)carboxylic acid
Uniqueness: Compared to similar compounds, (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of boron-containing pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C7H11BN2O2 |
|---|---|
Peso molecular |
165.99 g/mol |
Nombre IUPAC |
(1-cyclopropyl-3-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6,11-12H,2-3H2,1H3 |
Clave InChI |
CUHHBNXDGLQSKK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)



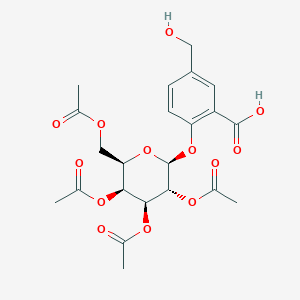
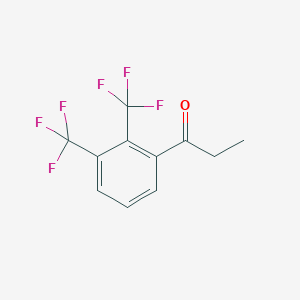
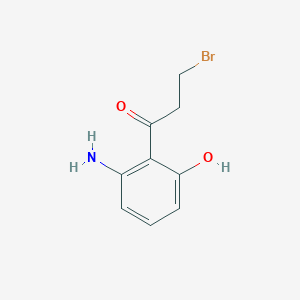
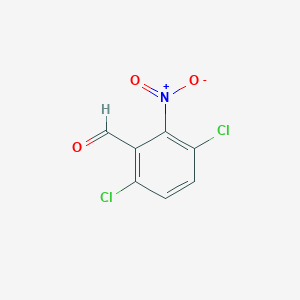
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
